



Unraveling RNA Function: Application of Poly(2'-O-methyladenylic acid) in RNA Labeling

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Compound of Interest		
Compound Name:	Poly(2'-methylthioadenylic acid)	
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A notable scarcity of established protocols and applications exists for the use of **Poly(2'-methylthioadenylic acid)** in RNA labeling. It is plausible that the intended compound of interest is the closely related and widely utilized Poly(2'-O-methyladenylic acid). The following documentation provides comprehensive application notes and protocols for the application of Poly(2'-O-methyladenylic acid) in RNA labeling.

Poly(2'-O-methyladenylic acid) [Poly(2'OMeA)] and its corresponding monomer, 2'-O-methyladenosine triphosphate (2'OMeATP), are valuable tools for researchers in molecular biology, drug development, and diagnostics. The 2'-O-methyl modification on the ribose sugar of adenosine confers unique properties to the RNA molecule into which it is incorporated. This modification enhances nuclease resistance, increases thermal stability of RNA duplexes, and can reduce innate immune responses, making it ideal for a variety of in vivo and in vitro applications.

Key Applications:

- Antisense Oligonucleotides: 2'-O-methyl modified oligonucleotides are widely used as antisense agents to modulate gene expression. Their increased stability and binding affinity to target mRNA lead to enhanced efficacy.[1]
- RNA Probes for in situ Hybridization: The nuclease resistance and high affinity of 2'-O-methylated RNA probes allow for robust detection of specific RNA sequences within fixed cells and tissues.



- siRNA Therapeutics: Incorporation of 2'-O-methyl modifications into small interfering RNAs (siRNAs) improves their stability in biological fluids and reduces off-target effects.
- Aptamer Development: 2'-O-methylated nucleotides can be incorporated into aptamers to increase their resistance to degradation by nucleases, prolonging their therapeutic or diagnostic activity.
- RNA Labeling and Visualization: RNA molecules can be labeled with 2'-O-methylated nucleotides containing fluorophores or other tags for visualization and tracking in living cells.
 [2]

Quantitative Data Summary

The efficiency of enzymatic incorporation and the stability of the resulting modified RNA are critical parameters. The following table summarizes key quantitative data from relevant studies.



Parameter	Value	Experimental Context	Reference
Enzymatic Incorporation Efficiency	Up to 58% of total nucleotides	In vitro transcription with T7 RNA polymerase using 2'-O-methyl-NTPs.	[3]
Thermal Stability (Tm) of Duplexes	Increased relative to unmodified RNA:DNA duplexes	Molecular dynamics simulations showed that 2'-O-methyl modification stabilizes the C3'-endo conformation, leading to a higher degree of A-form character and increased melting temperature.	
Nuclease Resistance	Significantly increased	2'-O-methyl modification protects RNA from degradation by various nucleases.	[1][2]
Translation Efficiency of Modified mRNA	Can be reduced	The degree of modification can impact the interaction with the translational machinery.	

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 2'-O-methyladenosine into RNA via In Vitro Transcription

This protocol describes the synthesis of RNA containing 2'-O-methyladenosine residues using T7 RNA polymerase.

Materials:



- Linearized DNA template with a T7 promoter
- T7 RNA Polymerase
- 10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
- Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP, UTP)
- 2'-O-methyladenosine triphosphate (2'OMeATP) solution (10 mM)
- · RNase-free water
- RNase inhibitor

Procedure:

 Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The ratio of 2'OMeATP to ATP can be adjusted to achieve the desired level of modification.



Reagent	Volume (for 20 μL reaction)	Final Concentration
RNase-free water	Variable	-
10X Transcription Buffer	2 μL	1X
10 mM CTP	2 μL	1 mM
10 mM GTP	2 μL	1 mM
10 mM UTP	2 μL	1 mM
10 mM ATP	1 μL	0.5 mM
10 mM 2'OMeATP	1 μL	0.5 mM
Linearized DNA template	1 μg	50 ng/μL
RNase Inhibitor	1 μL	2 U/μL
T7 RNA Polymerase	2 μL	-
Total Volume	20 μL	

- Incubation: Mix the components gently and incubate at 37°C for 2 to 4 hours.
- DNase Treatment: To remove the DNA template, add 1 μ L of RNase-free DNase I and incubate at 37°C for 15 minutes.
- Purification: Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
- Quantification and Analysis: Determine the concentration of the RNA using a spectrophotometer. The integrity and size of the transcript can be analyzed by denaturing agarose or polyacrylamide gel electrophoresis.

Protocol 2: 3'-End Labeling of RNA with 2'-O-methyladenosine using Poly(A) Polymerase

This protocol allows for the specific addition of one or more 2'-O-methyladenosine residues to the 3'-end of an RNA molecule.



Materials:

- Purified RNA
- Yeast Poly(A) Polymerase
- 10X Poly(A) Polymerase Reaction Buffer (500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 25 mM MnCl₂, 2.5 M NaCl, 10 mg/ml BSA)
- 2'-O-methyladenosine triphosphate (2'OMeATP) solution (10 mM)
- · RNase-free water
- RNase inhibitor

Procedure:

• Reaction Setup: Combine the following components in a nuclease-free microcentrifuge tube:

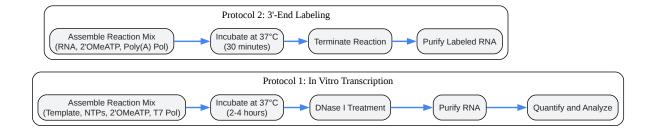
Reagent	Volume (for 20 μL reaction)	Final Concentration
RNase-free water	Variable	-
10X Poly(A) Polymerase Buffer	2 μL	1X
Purified RNA	1-5 μg	50-250 ng/μL
2'OMeATP (10 mM)	1 μL	0.5 mM
RNase Inhibitor	1 μL	2 U/μL
Poly(A) Polymerase	1 μL	-
Total Volume	20 μL	

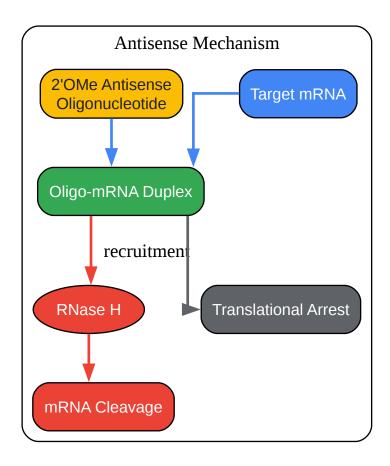
- Incubation: Incubate the reaction at 37°C for 30 minutes. The incubation time can be adjusted to control the length of the 3'-tail.
- Reaction Termination: Stop the reaction by adding 1 μL of 0.5 M EDTA.



 Purification: Purify the labeled RNA using a suitable RNA cleanup kit or by ethanol precipitation.

Visualizations





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